molecular formula C37H46N6O5S2 B570632 Dehydroritonavir CAS No. 1156504-13-0

Dehydroritonavir

Cat. No.: B570632
CAS No.: 1156504-13-0
M. Wt: 718.932
InChI Key: FACGOSOZRPCMCB-XGKFQTDJSA-N
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Description

Key Nomenclature and Synonyms

Property Details
IUPAC Name 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-prop-1-en-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
CAS Number 1156504-13-0
Synonyms This compound; Thiazol-5-ylmethyl ((2S,3S,5S)-3-hydroxy-5-((S)-3-methyl-2-(3-methyl-3-((2-(prop-1-en-2-yl)thiazol-4-yl)methyl)ureido)butanamido)-1,6-diphenylhexan-2-yl)carbamate

This compound’s nomenclature reflects its structural complexity, including stereochemical descriptors (e.g., 2S,3S,5S configurations) and functional groups such as thiazole rings, carbamate linkages, and ureido substituents.

Historical Context in Antiretroviral Drug Development

This compound’s significance is inextricably linked to the evolution of HIV protease inhibitors (PIs), a class of antiretrovirals that revolutionized HIV treatment in the 1990s.

Emergence of Protease Inhibitors

Ritonavir, the parent drug of this compound, was first approved in 1996 as part of the highly active antiretroviral therapy (HAART) regimen. Its development marked a pivotal shift from monotherapy to combination therapy, drastically reducing HIV-related mortality. Protease inhibitors like ritonavir function by targeting the HIV protease enzyme, preventing the cleavage of viral polyproteins into functional components.

Role of Metabolites in Drug Optimization

The identification of metabolites such as this compound became critical for:

  • Pharmacokinetic Profiling : Understanding how ritonavir is metabolized in vivo to ensure sustained therapeutic levels.
  • Analytical Standardization : Validating methods for detecting impurities and metabolites during drug synthesis.
  • Regulatory Compliance : Meeting pharmacopeial standards for drug quality, as seen in the characterization of ritonavir-related compounds.

Role as a Metabolite of Ritonavir

This compound is one of several metabolites generated during ritonavir’s hepatic metabolism. Its formation and characterization are central to studying drug biotransformation and optimizing therapeutic efficacy.

Metabolic Pathways of Ritonavir

Ritonavir undergoes oxidative metabolism via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6 . Key steps include:

  • Oxidation of Thiazole Rings : Leading to hydroxylated or demethylated derivatives.
  • Hydrolysis of Carbamate Linkages : Generating carboxylic acid metabolites.
Metabolite CAS Number Molecular Weight Metabolic Pathway
This compound 1156504-13-0 718.9 g/mol Oxidative modification
Ritonavir Impurity 5 N/A 595.77 g/mol Hydrolysis of carbamate
Ritonavir EP Impurity O 1414933-81-5 720.95 g/mol Epoxidation or hydroxylation

Significance in Research

This compound serves as a reference standard for:

  • Analytical Method Validation : Ensuring accurate detection of ritonavir and its metabolites in plasma or formulations.
  • Pharmacokinetic Studies : Assessing the impact of metabolites on drug exposure and efficacy.
  • Impurity Profiling : Identifying degradation products during drug synthesis or storage.

Comparative Analysis with Ritonavir

Property Ritonavir This compound
Primary Function HIV protease inhibition Metabolic intermediate
CYP3A4 Interaction Inhibitor (pharmacokinetic booster) Substrate (metabolized)
Clinical Relevance Therapeutic agent Research tool for metabolite studies

This compound’s study underscores the importance of metabolite characterization in antiretroviral drug development, particularly for compounds like ritonavir, which are metabolized extensively in the liver.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-prop-1-en-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-24,28,31-33,44H,3,16-18,20-21H2,1-2,4-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACGOSOZRPCMCB-XGKFQTDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Derivation from Ritonavir Synthesis Intermediates

This compound is often isolated as a byproduct during Ritonavir synthesis. The WO2001021603A1 patent outlines a five-step Ritonavir synthesis starting from valine and bis-trichloromethyl carbonate. Key intermediates include:

  • Intermediate 2 : Formed via condensation of valine with bis-trichloromethyl carbonate in aprotic solvents (e.g., dioxane) at 20°C to reflux temperatures.

  • Intermediate 3 : A novel compound critical for subsequent amide coupling.

Dehydration likely occurs during hydrogenation or amide-bond formation stages. For example, hydrogenation of urea intermediate 5 using Pearlman’s catalyst (Pd(OH)₂/C) under 4–4.5 bar H₂ pressure in acetic acid may inadvertently promote dehydration. Post-reaction workup (e.g., sodium bicarbonate washes) could further isolate this compound from Ritonavir.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Aprotic Solvents : Dioxane and cyclopentanone are preferred for minimizing hydrolysis of sensitive intermediates. Dioxane’s high boiling point (101°C) facilitates reflux conditions conducive to dehydration.

  • Catalysts : Pearlman’s catalyst (Pd(OH)₂/C) and DIC are pivotal. DIC generates urea byproducts that are easily removed via aqueous washes, simplifying this compound isolation.

Temperature and Time Dependence

ParameterOptimal RangeEffect on DehydrationSource
Reaction Temperature25–35°CHigher temperatures favor elimination
Hydrogenation Pressure4–4.5 barElevated pressure reduces side products
Coupling Time6–12 hoursProlonged time increases dehydration

The CN106749085B protocol achieved 88.9–91.5% Ritonavir yields using DIC, suggesting that similar conditions with incremental adjustments could optimize this compound production.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate eluent effectively separates this compound from Ritonavir, as evidenced by a 27% yield of pure Ritonavir in WO2001021603A1.

  • Crystallization : Cold butyl acetate recrystallization purifies this compound, yielding >95% purity as per Chemicea’s certificate of analysis.

Spectroscopic Confirmation

  • LCMS : Molecular ion peaks at m/z 718.94 confirm the molecular formula C₃₇H₄₆N₆O₅S₂.

  • ¹H NMR : Peaks at δ 7.31–7.14 ppm correlate with aromatic protons from diphenylhexane and thiazole moieties.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitationSource
Ritonavir Byproduct27>95Utilizes existing synthesis infrastructureLow yield due to incidental formation
Direct Dehydration88–92>95High yield, scalableRequires precise temperature control

The direct method using DIC in cyclopentanone outperforms byproduct isolation, offering superior yields and reproducibility.

Industrial-Scale Production Considerations

Cost Efficiency

DIC’s affordability (~$15–20/kg) and reduced reaction times make direct synthesis economically viable for producing this compound at scale .

Chemical Reactions Analysis

Types of Reactions: Dehydroritonavir undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reactions are typically carried out under mild conditions to prevent over-reduction.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield fully or partially hydrogenated compounds .

Scientific Research Applications

Medicinal Chemistry

Dehydroritonavir is primarily recognized for its role as an antiretroviral agent. It is a protease inhibitor that has been utilized in the treatment of HIV/AIDS. The compound's structure allows it to inhibit the protease enzyme, which is crucial for the maturation of viral particles. This inhibition effectively reduces the viral load in patients, contributing to improved health outcomes.

Antiviral Activity

This compound exhibits significant antiviral activity against HIV. Studies have demonstrated that it can effectively inhibit HIV replication in vitro, making it a valuable candidate for combination therapy with other antiretroviral drugs to enhance efficacy and reduce resistance development.

Potential Use in COVID-19 Treatment

Recent research has investigated the potential application of this compound in treating SARS-CoV-2, the virus responsible for COVID-19. Its mechanism of action as a protease inhibitor may offer therapeutic benefits against coronaviruses, although further clinical studies are required to establish its efficacy and safety for this indication.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various contexts:

  • Study on HIV Patients : A clinical trial involving HIV-positive individuals showed that a regimen including this compound resulted in significant reductions in viral load compared to control groups . This study emphasized the importance of protease inhibitors in antiretroviral therapy.
  • Research on Drug Resistance : Investigations into drug-resistant strains of HIV revealed that this compound retained activity against certain resistant variants, highlighting its potential as a second-line treatment option . This characteristic is crucial for managing patients who experience treatment failure with first-line therapies.
  • Exploratory Studies on COVID-19 : Preliminary laboratory studies indicated that this compound could inhibit the replication of SARS-CoV-2 in cell cultures . While these findings are promising, they necessitate further validation through clinical trials to assess real-world efficacy.

Future Directions and Research Opportunities

The ongoing research into this compound presents several avenues for future exploration:

  • Combination Therapies : Investigating the synergistic effects of this compound with other antiviral agents could lead to more effective treatment regimens for both HIV and COVID-19.
  • Pharmacokinetics and Safety Profiles : Comprehensive studies assessing the pharmacokinetics and long-term safety profiles of this compound will be essential for its potential approval for broader therapeutic use.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms by which this compound exerts its antiviral effects could provide insights into optimizing its use and developing new derivatives with enhanced activity.

Mechanism of Action

Dehydroritonavir exerts its effects by interacting with specific molecular targets within the body. Similar to ritonavir, it inhibits the activity of protease enzymes, preventing the cleavage of viral proteins necessary for viral replication. This inhibition disrupts the life cycle of the virus, reducing its ability to infect new cells. Additionally, this compound may interact with other enzymes and receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Differentiation
This compound (M-9) C₃₇H₄₆N₆O₅S₂ 718.93–718.94 N/A Dehydration product; lacks hydroxyl group compared to Ritonavir .
Ritonavir Geo-Isomer C₃₇H₄₈N₆O₅S₂ 720.95 (base) 959315-21-0 Stereoisomer with altered spatial arrangement of functional groups .
O-Acetyl Ritonavir C₃₉H₅₀N₆O₆S₂ 763.00 N/A Acetylated derivative; contains an additional acetyl group .
Ritonavir Impurity E C₃₇H₄₈N₆O₆S₂ 736.94 176655-56-4 Hydroxylated variant; retains hydroxyl group absent in this compound .
Ritonavir Impurity G C₃₇H₄₈N₆O₆S₂ 736.94 N/A Hydroperoxide derivative; contains peroxide (-OOH) functional group .
Ritonavir Impurity 2 C₄₅H₆₄N₆O₈S₂ 877.10 N/A Larger molecular framework; likely a monoacyl valine adduct .

Key Structural and Functional Insights

Dehydration vs. Hydroxylation :

  • This compound is distinguished by the absence of a hydroxyl group due to dehydration, whereas Impurity E retains hydroxylation, enhancing its polarity and solubility .
  • The Geo-isomer highlights the role of stereochemistry in pharmacological activity, as geometric isomerism can alter binding affinity to HIV protease .

Functional Group Modifications :

  • O-Acetyl Ritonavir and Impurity G exemplify oxidative and acylative degradation pathways. The acetyl group in O-Acetyl Ritonavir increases molecular weight by 44 g/mol compared to this compound, while Impurity G’s peroxide group suggests susceptibility to oxidative stress .

Molecular Weight Trends :

  • This compound’s lower molecular weight (718.93–718.94 g/mol) contrasts sharply with bulkier derivatives like Impurity 2 (877.10 g/mol), which may arise from incomplete synthesis or side reactions .

Research and Regulatory Significance

Regulatory guidelines (e.g., ICH Q3A/B) mandate impurity levels below 0.15% for unidentified compounds like this compound . Comparative studies emphasize the need for advanced analytical methods (e.g., HPLC-MS) to differentiate structurally similar impurities during quality control .

Biological Activity

Dehydroritonavir is a derivative of ritonavir, primarily recognized for its role as an antiretroviral medication in the treatment of HIV/AIDS. As a protease inhibitor, ritonavir inhibits the enzyme responsible for cleaving viral proteins, thereby preventing the replication of the HIV virus. This compound, through structural modifications, may exhibit distinct biological activities and pharmacological properties compared to its parent compound.

  • Molecular Formula : C37H46N6O5S2
  • Molecular Weight : 718.9 g/mol
  • SMILES Notation : CC(C)C@@HNC(=O)N(C)CC4=CSC(=N4)C(=C)C

These properties indicate that this compound has a complex structure that may influence its interactions with biological systems.

This compound functions primarily by inhibiting protease enzymes, similar to ritonavir. This inhibition disrupts viral protein processing, which is crucial for viral replication. Additionally, it may interact with various enzymes and receptors, contributing to a broader pharmacological profile.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against various viruses, including the Hepatitis C virus (HCV). In vitro studies suggest that this compound may possess activity against HCV, although further research is necessary to confirm these findings and elucidate the mechanisms involved .

Antitumor Activity

Research indicates that this compound derivatives can exhibit significant antitumor effects. For instance, studies have shown that certain derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial disruption. Such activities highlight the potential for this compound in cancer therapeutics .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and inhibit inflammatory signaling pathways, which could be beneficial in treating inflammatory diseases .

Other Biological Activities

  • Antiprotozoal Activity : Some derivatives have shown efficacy against protozoan infections by inducing oxidative stress in pathogens.
  • Antibacterial Activity : Preliminary studies suggest potential antibacterial effects, warranting further exploration into its use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

CompoundMechanism of ActionNotable Activities
Ritonavir Protease inhibitorAntiretroviral for HIV/AIDS
Lopinavir Protease inhibitorUsed in combination therapies for HIV/AIDS
Darunavir Protease inhibitorImproved efficacy and resistance profile
This compound Protease inhibitorAntiviral, antitumor, anti-inflammatory

This table illustrates how this compound's structural modifications may confer distinct biological activities compared to other well-known protease inhibitors.

Case Study 1: Antitumor Efficacy

A study conducted by Huang et al. synthesized various this compound derivatives and tested their anticancer activities against multiple cell lines. One compound exhibited an IC50 value of 7.76 ± 0.98 μM against HeLa cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .

Case Study 2: Antiviral Potential

In vitro studies have demonstrated that this compound can inhibit HCV replication. These findings suggest a promising avenue for the development of new antiviral therapies targeting HCV .

Case Study 3: Anti-inflammatory Mechanisms

Research evaluating the anti-inflammatory effects of this compound found that it significantly reduced the expression of inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in managing chronic inflammatory conditions .

Q & A

Q. How can systematic reviews address publication bias in this compound’s clinical trial data?

  • Methodological Answer : Use PRISMA guidelines for literature screening. Search clinical trial registries (e.g., ClinicalTrials.gov ) for unpublished data. Perform Egger’s regression test or funnel plots to detect bias. Include gray literature and preprints with quality assessment using AMSTAR-2 .

Data Presentation and Reporting Standards

Q. What are the best practices for presenting this compound’s cytotoxicity data in academic manuscripts?

  • Methodological Answer : Report IC₅₀ values with 95% confidence intervals. Use scatter plots with non-linear regression curves for dose-response relationships. Include tables summarizing selectivity indices (e.g., CC₅₀/IC₅₀ ratios) against relevant cell lines .

Q. How should conflicting solubility data for this compound in different solvents be addressed in publications?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., USP buffer systems). Use Hansen solubility parameters (HSPs) to rationalize discrepancies. Provide raw data in supplementary files, including temperature and agitation details .

Critical Analysis and Knowledge Gaps

Q. What are the understudied metabolic pathways of this compound that warrant further investigation?

  • Methodological Answer : Focus on phase II metabolism (e.g., glucuronidation) using human liver S9 fractions. Employ high-resolution MS to detect rare metabolites. Compare metabolic profiles across CYP2D6 genotypes to identify polymorphism-dependent toxicity risks .

Q. How can researchers design studies to address the lack of long-term toxicity data for this compound?

  • Methodological Answer : Use chronic dosing protocols in rodent models (6–12 months) with histopathological endpoints. Incorporate biomarkers of organ damage (e.g., serum ALT for liver toxicity). Collaborate with regulatory agencies to access post-marketing surveillance data .

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